Lornoxicam

Beschreibung

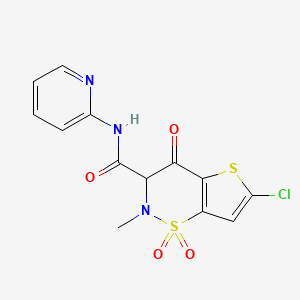

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70374-39-9, 70374-27-5 | |

| Record name | Lornoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lornoxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lornoxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORNOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Lornoxicam for Research Purposes

This technical guide provides a comprehensive overview of the synthesis and purification of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. The described methodologies are intended for research and development professionals in the fields of medicinal chemistry and drug development. This document details the prevalent synthetic pathways, purification protocols, and analytical methods for purity assessment, supported by quantitative data and procedural diagrams.

Synthesis of this compound

The most common and well-documented synthetic route to this compound involves the condensation of the key intermediate, 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide, with 2-aminopyridine. This section details the preparation of this key intermediate followed by the final condensation step to yield this compound.

Synthesis of the Key Intermediate: 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide

The synthesis of this crucial intermediate is a multi-step process, which is outlined below.

Experimental Protocol:

Step 1: Synthesis of methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate

-

In a suitable reaction vessel, dissolve 5-chloro-3-chlorosulfonylthiophene-2-carboxylate and sarcosine methyl ester hydrochloride in a solvent system.

-

Maintain the temperature at approximately 20°C.

-

Simultaneously, add an aqueous solution of sodium carbonate and an aqueous solution of sarcosine methyl ester hydrochloride dropwise to the reaction mixture.

-

Stir the reaction mixture for 18-22 hours.

-

After the reaction is complete, filter the mixture by suction.

-

Dry the resulting filter cake at 50-60°C to obtain methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate.[1]

Step 2: Cyclization to 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide

-

To the intermediate from the previous step, add a 29% solution of sodium methoxide in methanol.

-

Heat the reaction mixture to 65°C for 2-3 hours.[1]

-

Cool the reaction to room temperature and pour it into ice water.

-

Acidify the mixture with hydrochloric acid to a pH of 2-3.

-

Filter the precipitate by suction.

-

Dry the filter cake at 50-55°C to yield 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide.[1]

Final Synthesis Step: Condensation to this compound

The final step in the synthesis of this compound is the amidation reaction between the key intermediate and 2-aminopyridine.

Experimental Protocol:

-

Under a nitrogen atmosphere, charge a reaction flask with 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide, 2-aminopyridine, and xylene as the solvent.[2][3]

-

Add p-toluenesulfonic acid as a stabilizer.[3]

-

Heat the reaction mixture to a temperature between 110°C and 130°C and reflux for 4 to 6 hours.[2][3]

-

Monitor the reaction progress by HPLC until the starting material is consumed (≤2%).[2]

-

Cool the reaction mixture to 80°C and concentrate under reduced pressure to remove the solvent.[2]

-

Cool the concentrated mixture to 30°C and add a mixed solvent of dichloromethane and methanol (4:1 v/v).[2]

-

Heat the mixture to 50°C and stir for 5 hours for pulping.[2]

-

Cool the mixture to 20°C and filter to obtain the crude this compound product.[2]

Quantitative Data for this compound Synthesis:

| Parameter | Example 1[2] | Example 2[2] | Example 3[2] |

| Starting Intermediate (g) | 10 | 20 | 40 |

| 2-Aminopyridine (g) | 3.65 | 7.3 | 14.6 |

| p-Toluenesulfonic acid (g) | 0.6 | 1.2 | 2.4 |

| Xylene (mL) | 200 | 400 | 800 |

| Reaction Temperature (°C) | 130 | 115 | 110 |

| Reaction Time (h) | 4 | 5 | 6 |

| Crude Product Purity (%) | 98.50[4] | 98.6[4] | 98.8[3] |

| Crude Product Yield (%) | 88.65[4] | 84.63[4] | 84.18[3] |

Purification of this compound

For research purposes, achieving high purity of the synthesized this compound is critical. The most commonly employed methods are recrystallization and column chromatography.

Purification by Recrystallization

Experimental Protocol:

-

In a flask, add the crude this compound to a mixed solvent of xylene and 1,4-dioxane (a common ratio is 1:14 v/v).[3][4]

-

Heat the mixture until the solid is completely dissolved.

-

Add activated carbon (approximately 0.05-0.06 g per gram of crude product) to the solution for decolorization.[3]

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool gradually to room temperature and then further cool to 20°C to induce crystallization.[3]

-

Filter the resulting yellow solid under reduced pressure.

-

Dry the purified this compound in a vacuum oven at 50-60°C for 24 hours.[3]

Quantitative Data for this compound Purification by Recrystallization:

| Parameter | Value | Reference |

| Solvent System | Xylene and 1,4-Dioxane | [3][4] |

| Solvent Ratio (Xylene:1,4-Dioxane) | 1:14 (v/v) | [3][4] |

| Decolorizing Agent | Activated Carbon | [3] |

| Refining Yield (%) | 93.32 - 97.95 | [3] |

| Final Purity (HPLC, %) | 98.2 - 99.8 | [1][3] |

Purification by Column Chromatography

While less detailed in the immediate search results, column chromatography is a viable method for obtaining high-purity this compound. A general procedure would involve:

-

Dissolving the crude product in a minimum amount of a suitable solvent.

-

Loading the solution onto a silica gel column.

-

Eluting the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).

-

Collecting the fractions containing the pure this compound, as monitored by thin-layer chromatography (TLC).

-

Combining the pure fractions and evaporating the solvent to yield the purified product.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound. Several methods have been reported, and a typical example is provided below.

HPLC Method Parameters:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Phenomenex C18 (250x4.6 mm, 5 µm) | Shimadzu VP-ODS (150x4.6 mm, 5 µm)[5] | Zorbax eclipse XBD C-18 (150x4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Phosphate buffer (60:40 v/v), pH 7.0 | Methanol: 0.05M Sodium acetate (55:45 v/v), pH 5.8[5] | Methanol: 0.1% Formic acid in water (80:20 v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min[5] | 0.8 mL/min |

| Detection Wavelength | 390 nm | 290 nm[5] | 381 nm |

| Injection Volume | 20 µL | 20 µL[5] | 20 µL |

| Retention Time | Not Specified | Not Specified | ~2.63 min |

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound by recrystallization.

References

- 1. CN104031071A - Preparation method of this compound and its intermediate - Google Patents [patents.google.com]

- 2. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN112592356A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. US20220204529A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 5. applications.emro.who.int [applications.emro.who.int]

Lornoxicam's Mechanism of Action on COX-1/COX-2 Inhibition Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its potent analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibition kinetics of COX-1 and COX-2. It details the quantitative parameters of this inhibition, outlines the experimental methodologies used to determine these parameters, and visualizes the key signaling pathways and experimental workflows. This compound is a potent, non-selective inhibitor of both COX-1 and COX-2, exhibiting a balanced inhibition profile.[1][2][3] This dual inhibition is central to its therapeutic efficacy in managing pain and inflammation, as well as its potential side-effect profile.[3]

Introduction to this compound and Cyclooxygenase Inhibition

This compound is a well-established NSAID used for the management of pain and inflammation in various conditions, including osteoarthritis and rheumatoid arthritis.[3] Like other NSAIDs, its primary mechanism of action is the inhibition of the COX enzymes, which are critical for the biosynthesis of prostaglandins and thromboxanes from arachidonic acid.[2][4] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[2][5]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[2] this compound is characterized as a potent and balanced inhibitor of both COX-1 and COX-2.[5][6]

Quantitative Analysis of this compound's COX-1/COX-2 Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified using various in vitro assay systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of an inhibitor.

| Parameter | COX-1 | COX-2 | Assay System | Reference |

| IC50 | 0.005 µM | 0.008 µM | Intact human cells (TXB2 and 6-keto-PGF1α formation) | [5][6] |

| IC50 | Similar to intact cells | Similar to intact cells | Human whole blood assay | [5][6] |

| COX-1/COX-2 Ratio | - | 0.6 | Not specified | [7] |

Table 1: IC50 values of this compound for COX-1 and COX-2 Inhibition.

The data clearly indicates that this compound is a highly potent inhibitor of both COX isoforms, with IC50 values in the low nanomolar range. The COX-1/COX-2 ratio of approximately 0.6 further supports its balanced inhibition profile.[5][6][7]

Experimental Protocols for Determining COX Inhibition Kinetics

A variety of in vitro assays are employed to characterize the inhibitory activity of compounds like this compound on COX-1 and COX-2. These methods are crucial for determining parameters such as IC50 values and understanding the kinetics of inhibition.

Human Whole Blood Assay

The human whole blood assay is considered a physiologically relevant method as it accounts for the effects of plasma protein binding and cellular components.[9]

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity in a whole blood matrix.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), the stable metabolite of thromboxane A2 (TXA2), in response to blood clotting.[6][9]

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[6][9]

Generalized Protocol:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes without anticoagulants for the COX-1 assay and with an anticoagulant (e.g., heparin) for the COX-2 assay.

-

Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified period at 37°C.

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Blood samples are allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent TXA2 production.

-

The reaction is stopped by centrifugation to separate the serum.

-

TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Heparinized blood is stimulated with LPS (e.g., 10 µg/mL) to induce COX-2 expression and PGE2 synthesis.

-

Samples are incubated for 24 hours at 37°C.

-

Plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified by EIA or RIA.

-

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant Human COX Enzyme Assay

Assays using purified recombinant human COX-1 and COX-2 enzymes allow for a more direct assessment of the inhibitor's interaction with the enzyme without the complexities of a cellular environment.

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified COX-1 and COX-2.

Principle: The activity of the COX enzyme is measured by detecting the production of prostaglandins (e.g., PGE2 or PGF2α) from the substrate, arachidonic acid. The reduction in prostaglandin production in the presence of the inhibitor is quantified.[10][11]

Generalized Protocol:

-

Reagents:

-

Purified recombinant human COX-1 or COX-2 enzyme.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactors: Hematin and a reducing agent (e.g., L-epinephrine or glutathione).

-

Substrate: Arachidonic acid.

-

Inhibitor: this compound at various concentrations.

-

Stopping solution (e.g., 1 M HCl).

-

-

Enzyme Reaction:

-

The reaction is typically carried out in a microplate or reaction tubes.

-

The enzyme, buffer, and cofactors are pre-incubated at 37°C.

-

This compound or vehicle control is added and pre-incubated with the enzyme for a defined period (e.g., 10 minutes) to allow for inhibitor binding. This pre-incubation time is particularly important for time-dependent inhibitors.[10]

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by the addition of the stopping solution.

-

-

Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using a suitable method, such as:

-

Enzyme-linked immunosorbent assay (ELISA).

-

Radioimmunoassay (RIA).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[11]

-

-

Data Analysis: The IC50 value is calculated as described for the whole blood assay. For kinetic studies (Ki, Kon, Koff), reaction progress is monitored over time at various substrate and inhibitor concentrations, and the data are fitted to appropriate kinetic models.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and this compound's Point of Intervention

The anti-inflammatory and analgesic effects of this compound stem from its inhibition of the arachidonic acid cascade. This pathway is responsible for the synthesis of pro-inflammatory prostaglandins.

This diagram illustrates that this compound acts by inhibiting both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandin H2, a crucial precursor for pro-inflammatory prostaglandins like PGE2 and homeostatic molecules like thromboxane A2.[2][4]

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of this compound using an in vitro enzyme assay.

This workflow provides a high-level overview of the key steps involved in assessing the inhibitory potency of this compound against COX enzymes in a controlled laboratory setting.

Conclusion

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2, with a balanced inhibition profile as demonstrated by its low nanomolar IC50 values. This dual mechanism of action is fundamental to its efficacy as an analgesic and anti-inflammatory agent. The experimental protocols detailed in this guide, such as the human whole blood assay and recombinant enzyme assays, are essential tools for characterizing the kinetic properties of this compound and other NSAIDs. A thorough understanding of its interaction with COX isoforms at a molecular level is critical for optimizing its therapeutic use and for the development of future anti-inflammatory drugs with improved efficacy and safety profiles. Further research to elucidate the specific kinetic constants (Ki, Kon, Koff) for this compound would provide a more complete understanding of its time-dependent inhibition of the COX enzymes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Synthesis of arachidonic acid cascade eicosanoids in tumors of various histogenesis in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Lornoxicam's Interaction with the Prostaglandin E2 Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exerts its analgesic and anti-inflammatory effects primarily through the robust and balanced inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This upstream blockade of the prostaglandin synthesis cascade effectively curtails the production of various prostanoids, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. While this compound significantly reduces PGE2 levels, current scientific literature does not support a direct inhibitory interaction with the terminal enzyme in PGE2 synthesis, prostaglandin E synthase (PGES). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its well-characterized effects on COX enzymes and the consequent impact on the prostaglandin E synthase pathway. We present quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling and experimental workflows.

Introduction: The Prostaglandin E2 Synthesis Cascade

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, sensitizing peripheral nociceptors, inducing fever, and promoting vasodilation and edema.[1] Its synthesis is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes.[2] There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[3]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by various stimuli like cytokines and endotoxins, leading to the production of pro-inflammatory prostaglandins.[3][4]

The final step in PGE2 synthesis is the isomerization of PGH2, a reaction catalyzed by prostaglandin E synthases (PGES). Three isoforms of PGES have been identified:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme that is functionally coupled with COX-2 and plays a crucial role in the production of PGE2 during inflammation.[5]

-

Microsomal Prostaglandin E Synthase-2 (mPGES-2): A constitutively expressed enzyme that can couple with both COX-1 and COX-2.

-

Cytosolic Prostaglandin E Synthase (cPGES): A constitutive enzyme that is preferentially coupled with COX-1.

This compound's Mechanism of Action: A Focus on Cyclooxygenase Inhibition

This compound's therapeutic effects are attributed to its potent and balanced inhibition of both COX-1 and COX-2.[6] By blocking the activity of these enzymes, this compound effectively reduces the production of PGH2, the essential substrate for all downstream prostanoid synthases, including PGES.[6] This upstream inhibition leads to a significant reduction in the synthesis of PGE2, thereby mitigating inflammation and pain.

Current evidence does not indicate a direct inhibitory effect of this compound on any of the PGES isoforms. The observed decrease in PGE2 levels is a direct consequence of the diminished availability of PGH2 due to COX inhibition.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and balanced profile.

| Parameter | This compound | Reference NSAIDs | Assay System | Source |

| COX-1 IC50 (µM) | 0.005 | Piroxicam, Diclofenac, Ibuprofen, Ketorolac, Naproxen (varied) | Intact Human Cells | [7] |

| COX-2 IC50 (µM) | 0.008 | Piroxicam, Diclofenac, Ibuprofen, Ketorolac, Naproxen (varied) | Intact Human Cells | [7] |

| COX-1/COX-2 Ratio | 0.625 | - | Intact Human Cells | [7] |

| iNOS IC50 (µM) | 65 | Indomethacin (equipotent) | LPS-stimulated RAW 264.7 cells | [7] |

| IL-6 Formation IC50 (µM) | 54 | - | LPS-stimulated THP-1 cells | [7] |

Experimental Protocols for Assessing this compound's Activity

The following protocols are representative of the methodologies used to determine the COX inhibitory activity of this compound.

Intact Cell Assay for COX-1 and COX-2 Inhibition

This method assesses the inhibition of COX-1 and COX-2 in whole cells, providing a more physiologically relevant measure of drug potency.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in intact human cells.[7]

Materials:

-

Human washed platelets (for COX-1) or HEL cells (human erythroleukemia, for COX-1)

-

LPS-stimulated J774.2 murine macrophages or Mono Mac 6 human monocytic cells (for COX-2)

-

This compound and other test compounds

-

Arachidonic acid

-

Lipopolysaccharide (LPS)

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α)

Protocol:

COX-1 Inhibition Assay (using human washed platelets):

-

Isolate human platelets from whole blood by centrifugation.

-

Wash the platelets and resuspend them in a suitable buffer.

-

Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Terminate the reaction and measure the production of TXB2 (a stable metabolite of the COX-1 product thromboxane A2) using an EIA kit.

-

Calculate the percentage inhibition of TXB2 formation for each this compound concentration and determine the IC50 value.

COX-2 Inhibition Assay (using LPS-stimulated Mono Mac 6 cells):

-

Culture Mono Mac 6 cells in appropriate media.

-

Stimulate the cells with LPS to induce COX-2 expression.

-

Pre-incubate the stimulated cells with varying concentrations of this compound or vehicle control.

-

Add arachidonic acid to initiate the reaction.

-

Incubate for a specified time at 37°C.

-

Collect the cell supernatant and measure the concentration of 6-keto-PGF1α (a stable metabolite of the COX-2 product prostacyclin) using an EIA kit.

-

Calculate the percentage inhibition of 6-keto-PGF1α formation for each this compound concentration and determine the IC50 value.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay more closely mimics the in vivo environment by measuring COX activity in the presence of all blood components.[7][8]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood

-

This compound and other test compounds

-

Lipopolysaccharide (LPS)

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2

Protocol:

COX-1 Inhibition Assay:

-

Aliquot fresh whole blood into tubes containing varying concentrations of this compound or vehicle.

-

Allow the blood to clot for 1 hour at 37°C. During this process, platelets are activated and produce TXB2 via COX-1.

-

Centrifuge the samples to obtain serum.

-

Measure the concentration of TXB2 in the serum using an EIA kit.

-

Calculate the percentage inhibition and IC50 value.

COX-2 Inhibition Assay:

-

Aliquot fresh whole blood into tubes containing varying concentrations of this compound or vehicle.

-

Add LPS to induce COX-2 expression in monocytes.

-

Incubate the samples for 24 hours at 37°C.

-

Centrifuge the samples to obtain plasma.

-

Measure the concentration of PGE2 in the plasma using an EIA kit.

-

Calculate the percentage inhibition and IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Prostaglandin E2 Synthesis Pathway and this compound's Site of Action.

Caption: Experimental Workflow for Whole Blood COX Inhibition Assays.

Caption: Simplified Prostaglandin E2 Signaling Pathway.

Discussion and Future Directions

This compound is a highly effective NSAID with a well-established mechanism of action centered on the potent and balanced inhibition of COX-1 and COX-2. This leads to a marked reduction in the synthesis of pro-inflammatory prostaglandins, most notably PGE2. While the downstream effects on the PGES pathway are significant, there is currently no evidence to suggest a direct interaction between this compound and any of the PGES isoforms.

For drug development professionals, this distinction is crucial. The development of selective mPGES-1 inhibitors is an active area of research, with the goal of providing anti-inflammatory and analgesic effects comparable to NSAIDs but with a potentially improved safety profile, particularly concerning gastrointestinal and cardiovascular side effects. This compound's mechanism, while highly effective, is distinct from that of a direct PGES inhibitor.

Future research could explore the possibility of dual-target inhibitors that act on both COX enzymes and mPGES-1, which might offer a synergistic anti-inflammatory effect. Furthermore, detailed structural studies could definitively rule out any low-affinity interactions between this compound and the active sites of PGES isoforms.

Conclusion

References

- 1. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of Genes Related to Prostaglandin Synthesis or Signaling in Human Subcutaneous and Omental Adipose Tissue: Depot Differences and Modulation by Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the pathophysiology of constitutive and inducible cyclooxygenases: two enzymes in the spotlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand-induced prostaglandin synthesis requires expression of the TIS10/PGS-2 prostaglandin synthase gene in murine fibroblasts and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Lornoxicam's Role in Modulating Cytokine Release in Macrophage Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is recognized for its potent analgesic and anti-inflammatory properties. A significant part of its mechanism of action involves the modulation of pro-inflammatory signaling pathways and the subsequent release of cytokines from immune cells, such as macrophages. This technical guide provides an in-depth analysis of this compound's effects on cytokine release in macrophage cell lines, detailing the underlying molecular mechanisms, experimental protocols for investigation, and quantitative data from relevant studies. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response through the release of a variety of signaling molecules, including cytokines. In inflammatory conditions, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are produced in large quantities, contributing to the signs and symptoms of inflammation. This compound, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. However, evidence suggests that its immunomodulatory actions extend beyond COX inhibition to the direct modulation of cytokine production in macrophages. Understanding these mechanisms is crucial for the strategic development of anti-inflammatory therapeutics.

This compound's Effect on Cytokine Release: Quantitative Data

This compound has been shown to differentially modulate the release of various cytokines from stimulated macrophage cell lines. The following tables summarize the quantitative data from key in vitro studies.

Table 1: Effect of this compound on Cytokine Release in LPS-Stimulated THP-1 Monocytic Cells [1]

| Cytokine | Effect of this compound | IC50 (µM) | Cell Line | Stimulant |

| Interleukin-6 (IL-6) | Marked Inhibition | 54 | THP-1 | LPS |

| TNF-α | Moderate Inhibition | Not Determined | THP-1 | LPS |

| IL-1β | Moderate Inhibition | Not Determined | THP-1 | LPS |

LPS: Lipopolysaccharide

Signaling Pathways Modulated by this compound

The production of pro-inflammatory cytokines in macrophages is tightly regulated by intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulation. While direct studies on this compound's effects on these pathways in macrophages are limited, research on other oxicam NSAIDs provides strong evidence for their mechanism of action. A novel oxicam compound, XK01, has been shown to attenuate inflammation by suppressing both the NF-κB and MAPK pathways in RAW264.7 macrophages.[1][2] It is plausible that this compound shares a similar mechanism of action.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting macrophages, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.[3] Studies on the oxicam XK01 have demonstrated that it can inhibit the phosphorylation of both p65 and IκBα, thereby preventing the nuclear translocation of p65.[1][2]

The MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key transducers of extracellular signals to cellular responses, including the production of inflammatory cytokines.[4] Upon LPS stimulation in macrophages, these kinases are phosphorylated and activated, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes. The oxicam derivative XK01 has been shown to inhibit the LPS-induced phosphorylation of p38, JNK, and ERK in RAW264.7 macrophages.[1][2]

Experimental Protocols

To investigate the modulatory effects of this compound on cytokine release in macrophage cell lines, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Cell Culture and Differentiation

-

Cell Line: Human monocytic cell line THP-1 or murine macrophage cell line RAW 264.7.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before stimulation.

Macrophage Stimulation and this compound Treatment

This workflow outlines the process of stimulating macrophages and treating them with this compound to assess the impact on cytokine production.

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.

-

Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The supernatant containing the cytokine is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.

-

Procedure:

-

Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-human IL-6) overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Conclusion

This compound demonstrates significant modulatory effects on cytokine release from macrophage cell lines, with a pronounced inhibition of IL-6 and moderate effects on TNF-α and IL-1β. The underlying mechanism likely involves the suppression of the NF-κB and MAPK signaling pathways, key regulators of pro-inflammatory gene expression. The experimental protocols detailed in this guide provide a framework for further investigation into the immunomodulatory properties of this compound and other oxicam derivatives. A deeper understanding of these mechanisms will facilitate the development of more targeted and effective anti-inflammatory therapies.

References

- 1. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

Lornoxicam's Impact on Inducible Nitric Oxide Synthase (iNOS) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is a potent inhibitor of cyclooxygenase (COX) enzymes. Beyond its well-established role in prostaglandin synthesis inhibition, this compound demonstrates a significant impact on the inducible nitric oxide synthase (iNOS) pathway. This guide provides a comprehensive technical overview of this compound's effects on iNOS activity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been shown to dose-dependently inhibit the formation of nitric oxide (NO), a direct product of iNOS activity. The inhibitory potency of this compound on iNOS and other key inflammatory mediators is summarized in the table below.

| Target Enzyme/Molecule | Cell Line | Parameter | Value | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 (murine macrophages) | IC50 (NO formation) | 65 µM | [1][2][3] |

| Interleukin-6 (IL-6) | THP-1 (human monocytic cells) | IC50 | 54 µM | [1][2][3] |

| Cyclooxygenase-1 (COX-1) | Intact human cells | IC50 | 0.005 µM | [1][2] |

| Cyclooxygenase-2 (COX-2) | Intact human cells | IC50 | 0.008 µM | [1][2] |

Table 1: Summary of this compound's in vitro inhibitory concentrations.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the effect of this compound on iNOS activity.

Determination of iNOS Activity (Nitric Oxide Production)

This protocol outlines the measurement of nitric oxide production in cell culture, which serves as a surrogate for iNOS activity.

Objective: To quantify the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line).

Methodology:

-

Cell Culture and Stimulation: RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates. The cells are then stimulated with LPS to induce the expression of iNOS.

-

This compound Treatment: Concurrently with LPS stimulation, cells are treated with varying concentrations of this compound or a vehicle control.

-

Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Nitrite Quantification (Griess Reaction): The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reaction.[1][2] This colorimetric assay involves the reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound, the absorbance of which is measured spectrophotometrically.

-

Data Analysis: The percentage of inhibition of NO production at each this compound concentration is calculated relative to the vehicle-treated control. The IC50 value is then determined from the dose-response curve.

Experimental workflow for determining iNOS inhibition.

Signaling Pathways

This compound's inhibitory effect on iNOS activity is linked to its modulation of upstream signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway in iNOS Regulation

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of NF-κB. Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, thereby inducing its transcription and subsequent translation into the iNOS enzyme. This compound is presumed to interfere with this pathway, leading to a downregulation of iNOS expression.[4][5]

This compound's proposed inhibition of the NF-κB signaling pathway for iNOS expression.

Concluding Remarks

The available data robustly demonstrates that this compound, in addition to its potent and balanced inhibition of COX-1 and COX-2, is an effective inhibitor of iNOS-derived nitric oxide production.[1][2][6] This inhibitory action is likely mediated through the downregulation of the NF-κB signaling pathway.[4][5] These findings underscore the multifaceted anti-inflammatory profile of this compound and provide a strong rationale for its use in inflammatory conditions where both prostaglandins and nitric oxide play significant pathological roles. Further research is warranted to fully elucidate the precise molecular mechanisms of this compound's interaction with the NF-κB pathway and its subsequent impact on iNOS expression and activity.

References

- 1. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Therapeutic effects of this compound-loaded nanomicellar formula in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses recurrent herpetic stromal keratitis through down-regulation of nuclear factor-kappaB: an experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound · A Unique Anti-Inflammatory Drug [this compound.org]

Understanding the Pharmacokinetics of Lornoxicam in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, characterized by its potent analgesic and anti-inflammatory properties. A distinguishing feature of this compound compared to other oxicams is its relatively short elimination half-life, which is approximately 3 to 5 hours in humans.[1][2] In preclinical drug development, a thorough understanding of a compound's pharmacokinetic profile in various animal models is paramount for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in key preclinical species, details the experimental methodologies employed in these studies, and visualizes the primary metabolic pathway and a typical experimental workflow.

This compound Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been investigated in several preclinical animal models. However, the extent of publicly available data varies significantly between species. This section summarizes the key pharmacokinetic parameters for this compound, with a focus on rabbits, for which the most comprehensive data is available.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the reported pharmacokinetic parameters of this compound in rabbits following various routes of administration.

Table 1: Pharmacokinetics of this compound in Rabbits after Intravenous (IV) Administration

| Parameter | Value | Reference |

| Dose | 0.4 mg/kg | [3] |

| Distribution Half-life (t½α) | 0.238 h | [3] |

| Elimination Half-life (t½β) | 2.611 h | [3] |

| Volume of Distribution (Vdss) | 1.499 L | [3] |

| Total Body Clearance (ClB) | 0.413 L/h | [3] |

| AUC | 7.262 µg.h/mL (for a 2 mg dose) | [4] |

| Cmax | 3.024 µg/mL (for a 2 mg dose) | [4] |

Table 2: Pharmacokinetics of this compound in Rabbits after Intramuscular (IM) Administration

| Parameter | Value | Reference |

| Dose | 0.4 mg/kg | [3] |

| Absorption Half-life (t½ab) | 1.228 h | [3] |

| Time to Maximum Concentration (Tmax) | 1.512 h | [3] |

| Maximum Concentration (Cmax) | 0.463 µg/mL | [3] |

| Elimination Half-life (t½β) | 2.283 h | [3] |

| Systemic Bioavailability (F) | 99.79% | [3] |

Table 3: Pharmacokinetics of this compound in Rabbits after Buccal Administration (2 mg dose)

| Formulation | Tmax (h) | Cmax (µg/mL) | AUC (µg.h/mL) | Bioavailability (F) | Reference |

| Formulation 1 | 1.756 ± 0.124 | 0.899 ± 0.051 | 4.291 ± 0.245 | 59.09% | [4] |

| Formulation 2 | 1.807 ± 0.245 | 1.144 ± 0.046 | 5.621 ± 0.235 | 77.40% | [4] |

| Formulation 3 | 1.849 ± 0.165 | 1.248 ± 0.158 | 6.275 ± 0.145 | 86.41% | [4] |

Species-Specific Insights

-

Rabbits: As evidenced by the tables above, this compound is well-absorbed after intramuscular administration in rabbits, with near-complete bioavailability.[3] Intravenous administration follows a two-compartment model, indicating distribution into peripheral tissues followed by elimination.[3] Buccal formulations have also demonstrated good bioavailability.[4]

-

Mice and Dogs: There is a significant lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC, t1/2) for this compound in mice and dogs. While studies have been conducted in these species, the quantitative parameters necessary for a comprehensive comparison are not reported in the accessible literature.[2]

Metabolism and Excretion

This compound is extensively metabolized in the liver, with the primary metabolic pathway being 5'-hydroxylation.[6] This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2C9.[6] The resulting major metabolite, 5'-hydroxy-lornoxicam, is pharmacologically inactive.[2] Following metabolism, the glucuronidated metabolites are excreted in both urine and feces.[1] Unchanged this compound is generally not detected in urine.[7]

Metabolic pathway of this compound.

Experimental Protocols

The following sections detail the typical methodologies used in preclinical pharmacokinetic studies of this compound.

Animal Models and Drug Administration

-

Species: Commonly used preclinical models include New Zealand white rabbits, Sprague-Dawley rats, and Beagle dogs.

-

Housing and Acclimatization: Animals are typically housed in controlled environments with standard diet and water ad libitum. An acclimatization period is allowed before the study commences.

-

Drug Administration:

-

Oral (PO): this compound is often administered via oral gavage as a solution or suspension.

-

Intravenous (IV): A solution of this compound is administered as a bolus injection, typically into a marginal ear vein (rabbits) or a cephalic or saphenous vein (dogs).

-

Intramuscular (IM): this compound is injected into a suitable muscle mass, such as the thigh muscles.

-

Blood Sampling

-

Collection Sites: Blood samples are collected from appropriate sites, such as the marginal ear vein in rabbits or the jugular, cephalic, or saphenous veins in rats and dogs.

-

Time Points: A series of blood samples are collected at predetermined time points post-dosing to adequately characterize the plasma concentration-time profile.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (typically at -20°C or -80°C) until analysis.

Bioanalytical Methods

The quantification of this compound in plasma is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

-

Sample Preparation: To remove interfering substances, plasma samples typically undergo a preparation step such as protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction.

-

Chromatographic Separation:

-

HPLC: Reversed-phase columns (e.g., C18) are commonly used to separate this compound from other plasma components. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

LC-MS/MS: This technique offers higher sensitivity and selectivity. Similar chromatographic principles to HPLC are used, but the detector is a mass spectrometer.

-

-

Detection:

-

HPLC: UV detection is frequently used, with the wavelength set at the maximum absorbance of this compound (around 370-380 nm).

-

LC-MS/MS: Mass spectrometry allows for the specific detection of this compound and its internal standard based on their mass-to-charge ratios.

-

-

Method Validation: Analytical methods are validated to ensure their accuracy, precision, linearity, and sensitivity, following regulatory guidelines.

Typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics of this compound in preclinical animal models. The data in rabbits is the most comprehensively reported, demonstrating good absorption and bioavailability. While studies in rats indicate dose-linearity and sex-dependent differences, a notable gap exists in the public availability of specific pharmacokinetic parameters for rats, mice, and dogs. The primary metabolic pathway of this compound is well-established, proceeding via CYP2C9-mediated 5'-hydroxylation. The experimental protocols outlined provide a foundational understanding of the methodologies employed in generating pharmacokinetic data for this compound. For researchers and drug development professionals, the existing data provides a solid basis for understanding the preclinical profile of this compound, while also highlighting the need for further publicly accessible, comparative pharmacokinetic studies in a wider range of species to refine interspecies scaling and human dose prediction.

References

- 1. Clinical pharmacokinetics of this compound. A short half-life oxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the pharmacological properties, pharmacokinetics and animal safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 5. Evaluation of chronic oral toxicity and carcinogenic potential of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Lornoxicam's Impact on Polymorphonuclear Leukocyte Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, on the migration of polymorphonuclear leukocytes (PMNs), also known as neutrophils. A critical process in the inflammatory response, PMN migration to sites of injury or infection is a key target for anti-inflammatory therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved in investigating this compound's modulatory role in PMN chemotaxis.

Quantitative Analysis of this compound's Inhibitory Effect on PMN Migration

This compound has been demonstrated to significantly inhibit the migration of human PMNs in response to various chemoattractants. The following tables summarize the quantitative data from in vitro studies, providing a clear comparison of this compound's efficacy at different concentrations against different chemotactic agents.

Table 1: Inhibition of fMLP-induced PMN Migration by this compound [1][2]

| This compound Concentration (µM) | Mean Inhibition (%) |

| 0.01 | Not Statistically Significant |

| 1.0 | Statistically Significant |

| 100 | ~70% |

Chemoattractant: N-formyl-methionyl-leucyl-phenylalanine (fMLP) at 0.1 µM.

Table 2: Inhibition of Interleukin-8-induced PMN Migration by this compound [1][2]

| This compound Concentration (µM) | Mean Inhibition (%) |

| 0.01 | ~30% |

| 1.0 | Statistically Significant |

| 100 | ~70% |

Chemoattractant: Interleukin-8 (IL-8) at 25 ng/mL.

Table 3: Inhibition of Substance P-induced PMN Migration by this compound [1][2]

| This compound Concentration (µM) | Mean Inhibition (%) |

| 0.01 | ~22% (Not Statistically Significant) |

| 1.0 | ~40% |

| 100 | ~58% |

Chemoattractant: Substance P (SP) at 0.1 µM.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are foundational for researchers aiming to replicate or build upon these findings.

Isolation of Human Polymorphonuclear Leukocytes

A standard method for isolating PMNs from whole human blood is density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., with heparin or EDTA) whole blood from healthy donors.

-

Ficoll-Paque™ or similar density gradient medium.

-

Hanks' Balanced Salt Solution (HBSS).

-

Red Blood Cell (RBC) Lysis Buffer.

-

Phosphate Buffered Saline (PBS).

-

Centrifuge.

Procedure:

-

Dilute the anticoagulated whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a centrifuge tube, creating a distinct interface.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible: an upper plasma layer, a mononuclear cell layer (lymphocytes and monocytes) at the plasma-Ficoll interface, the Ficoll-Paque™ layer, and a pellet at the bottom containing erythrocytes and granulocytes (PMNs).

-

Aspirate and discard the upper layers, including the mononuclear cell band.

-

Resuspend the pellet containing PMNs and erythrocytes in HBSS.

-

To remove contaminating erythrocytes, treat the cell suspension with RBC Lysis Buffer for 5-10 minutes.

-

Centrifuge the suspension at 250 x g for 10 minutes and discard the supernatant.

-

Wash the PMN pellet twice with HBSS.

-

Resuspend the final PMN pellet in the appropriate assay medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion. A purity of >95% PMNs is typically achieved.

Boyden Microchemotaxis Chamber Assay

The Boyden chamber assay is a widely used method to quantify the chemotactic response of cells.

Materials:

-

48-well microchemotaxis Boyden chamber.

-

Polyvinylpyrrolidone (PVP)-free polycarbonate filters with a 3 µm pore size.

-

Chemoattractants: fMLP, IL-8, Substance P.

-

This compound.

-

Assay medium (e.g., RPMI 1640).

-

Methanol.

-

Giemsa stain.

-

Microscope.

Procedure:

-

Place the chemoattractant solution (e.g., 0.1 µM fMLP) in the lower wells of the Boyden chamber. For control wells, add assay medium alone.

-

Cover the lower wells with the polycarbonate filter.

-

In the upper wells, add the suspension of isolated PMNs (typically at a concentration of 1 x 10^6 cells/mL) that have been pre-incubated with various concentrations of this compound or vehicle control.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60 minutes.

-

After incubation, remove the filter. Scrape the non-migrated cells from the upper surface of the filter.

-

Fix the filter in methanol and stain with Giemsa.

-

Mount the filter on a microscope slide.

-

Quantify the number of migrated cells by counting the cells that have moved through the pores to the lower side of the filter in several high-power fields using a light microscope.

-

The chemotactic index is calculated as the ratio of the number of cells migrating towards the chemoattractant to the number of cells migrating towards the control medium. The percentage of inhibition is calculated relative to the migration observed with the chemoattractant alone.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways involved in PMN migration and the experimental workflow.

Signaling Pathways in PMN Chemotaxis and Potential this compound Interference

Polymorphonuclear leukocyte migration is a complex process initiated by the binding of chemoattractants to G-protein coupled receptors (GPCRs) on the cell surface. This binding triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangement and directed cell movement. The chemoattractants fMLP, IL-8, and Substance P all utilize distinct GPCRs but are thought to converge on common downstream signaling pathways. While the precise mechanism of this compound's inhibitory effect on PMN migration is not fully elucidated, evidence suggests it may interfere with G-protein signaling, a central node in these pathways.[3]

References

- 1. A rapid one-step procedure for purification of mononuclear and polymorphonuclear leukocytes from human blood using a modification of the Hypaque-Ficoll technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. article.imrpress.com [article.imrpress.com]

- 3. This compound Inhibits Human Polymorphonuclear Cell Migration Induced by fMLP, Interleukin-8 and Substance P [wisdomlib.org]

Methodological & Application

Application Notes and Protocols for Lornoxicam In Vitro Cell Culture Treatment

These application notes provide an overview and detailed protocols for utilizing lornoxicam in in vitro cell culture experiments. The information is intended for researchers, scientists, and professionals in drug development investigating the anti-inflammatory and anti-cancer properties of this compound.

This compound, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] It demonstrates a balanced inhibition of both COX-1 and COX-2 isoforms.[3][4] Beyond its primary mechanism of inhibiting prostaglandin synthesis, this compound has been shown to affect other key inflammatory mediators.[2][5] In vitro studies have demonstrated its ability to inhibit inducible nitric oxide synthase (iNOS) and the production of interleukin-6 (IL-6).[1][3][6] Furthermore, recent research has explored its potential as an anti-cancer agent, showing effects on the viability, proliferation, and migration of various cancer cell lines.[7][8][9]

Mechanism of Action Overview

This compound's primary mechanism of action is the inhibition of COX-1 and COX-2, which are critical enzymes in the biosynthesis of prostaglandins from arachidonic acid.[2][4] Prostaglandins are key mediators of inflammation, pain, and fever.[4] this compound's balanced inhibition of both COX isoforms is a distinguishing feature.[3][4] Additionally, it has been shown to inhibit iNOS, leading to reduced nitric oxide (NO) production, and to suppress the formation of the pro-inflammatory cytokine IL-6 in monocytic cells.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound on Inflammatory Mediators

| Target | Cell Line | Assay | IC50 (µM) | Reference |

| COX-1 | Human Platelets | Aggregation | 0.005 | [3] |

| COX-1 | HEL cells | TXB2 formation | - | [3] |

| COX-2 | J774.2 (murine) | 6-keto-PGF1α formation | - | [3] |

| COX-2 | Mono Mac 6 (human) | 6-keto-PGF1α formation | 0.008 | [3] |

| iNOS | RAW 264.7 (murine) | Nitric Oxide (NO) formation | 65 | [3] |

| IL-6 | THP-1 (human) | IL-6 formation | 54 | [3] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Time (h) | Viability (%) | Reference |

| HeLa | Cervical Cancer | MTT | 200 | 24 | ~88 | [9] |

| HeLa | Cervical Cancer | MTT | 400 | 24 | ~80 | [9] |

| HT-29 | Colorectal Adenocarcinoma | MTT | 200 | 24 | ~83 | [9] |

| HT-29 | Colorectal Adenocarcinoma | MTT | 400 | 24 | ~70 | [9] |

| MCF-7 | Breast Adenocarcinoma | MTT | 100-400 | 24 | No significant effect | [9] |

Experimental Protocols

A generalized workflow for in vitro cell culture experiments with this compound is presented below.

Protocol 1: Determination of this compound's Effect on Pro-inflammatory Cytokine Production

This protocol is adapted from studies on the THP-1 human monocytic cell line.[3]

Objective: To quantify the inhibitory effect of this compound on the production of Interleukin-6 (IL-6).

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Lipopolysaccharide (LPS)

-

96-well cell culture plates

-

Human IL-6 ELISA kit

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 1 x 10^6 cells/mL.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce IL-6 production by adding LPS to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

ELISA: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-6 production for each this compound concentration compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.

Protocol 2: Assessment of this compound's Anti-proliferative Effects on Cancer Cells

This protocol is based on studies investigating the effect of this compound on cancer cell lines such as HeLa and HT-29.[9]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells using the MTT assay.

Materials:

-

HeLa or HT-29 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and penicillin/streptomycin

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Culture: Maintain HeLa or HT-29 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in complete culture medium.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 50, 100, 200, 400 µg/mL). Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the cells for 24 or 48 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and plot the results to determine the effect of this compound on cell proliferation.

Protocol 3: Evaluation of this compound's Effect on Cell Migration

This protocol describes a wound-healing (scratch) assay to assess the impact of this compound on cancer cell migration.[8]

Objective: To qualitatively and quantitatively assess the effect of this compound on the migration of adherent cells.

Materials:

-

Adherent cell line (e.g., HeLa, HT-29, or L929 fibroblasts)[10]

-

Appropriate complete culture medium

-

This compound

-

DMSO

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will form a confluent monolayer after 24 hours.

-

Wound Creation: Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the PBS with fresh medium containing a non-toxic concentration of this compound (determined from viability assays) and a vehicle control.

-

Image Acquisition (Time 0): Immediately capture images of the scratch in predefined areas for each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Image Acquisition (Time X): Capture images of the same predefined areas at various time points (e.g., 12, 24, 48 hours).

-

Data Analysis:

-

Measure the width of the scratch at different points for each image.

-

Alternatively, use image analysis software (like ImageJ) to quantify the area of the wound.

-

Calculate the percentage of wound closure at each time point for the treated and control groups. Compare the migration rates between the groups. A significant inhibition of the migration capacity may be observed.[8]

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The analgesic NSAID this compound inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. jddtonline.info [jddtonline.info]

- 6. One moment, please... [crpsonline.com]

- 7. The effects of meloxicam, this compound, ketoprofen, and dexketoprofen on human cervical, colorectal, and mammary carcinoma cell lines [pharmacia.pensoft.net]

- 8. [PDF] The effects of meloxicam, this compound, ketoprofen, and dexketoprofen on human cervical, colorectal, and mammary carcinoma cell lines | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. lokmanhekimhs.com [lokmanhekimhs.com]

Application Notes and Protocols for Utilizing Lornoxicam in Neuropathic Pain Animal Models

Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, distinguished by its potent analgesic and anti-inflammatory properties.[1] It functions as a balanced, non-selective inhibitor of cyclooxygenase-1 and -2 (COX-1 and COX-2), enzymes crucial for the synthesis of prostaglandins involved in pain and inflammation.[2][3] While extensively used for musculoskeletal and postoperative pain, its application in preclinical models of neuropathic pain is an area of growing interest for researchers.[1][4] These notes provide detailed protocols and summarized data to guide the use of this compound in animal models designed to investigate neuropathic pain mechanisms and screen potential analgesics.

Mechanism of Action in Neuropathic Pain